6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
Description
6,9-Dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a fused polycyclic compound featuring a cyclopentane ring fused to a furochromenone core, with methyl substituents at positions 6 and 9. The methyl groups at positions 6 and 9 are hypothesized to enhance lipophilicity and stability compared to hydroxylated or halogenated derivatives, influencing both physicochemical properties and biological interactions.
Properties
IUPAC Name |
10,14-dimethyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-8-7-18-14-9(2)15-13(6-12(8)14)10-4-3-5-11(10)16(17)19-15/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZQMSPKAGQYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C4=C(CCC4)C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a furan ring can undergo cyclization with a chromene derivative in the presence of a strong acid like sulfuric acid or a base like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards for purity and quality .
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Pharmacological Applications
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Aldehyde Dehydrogenase Inhibition :
- Recent studies have identified 6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one as an inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3), with an IC50 value of 170 nM. This inhibition can play a role in various metabolic processes and has implications in cancer research and treatment strategies targeting ALDH enzymes .
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Anticancer Activity :
- Compounds in the furochromene class have shown promise in anticancer studies due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. The unique structure of this compound may enhance its efficacy against specific cancer cell lines.
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Neuroprotective Effects :
- Preliminary research suggests that compounds similar to this one may exhibit neuroprotective properties by interacting with neurotransmitter systems or reducing oxidative stress within neuronal cells.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several synthetic steps starting from simpler precursors. Optimization of reaction conditions such as temperature, solvent choice, and catalyst use is crucial for maximizing yield and purity during synthesis . Common methods include:
- Reactions with Oxidizing Agents : Such as potassium permanganate.
- Reactions with Reducing Agents : Such as sodium borohydride.
Case Study 1: Inhibition of ALDH Enzymes
A study conducted by AAT Bioquest evaluated the inhibitory effects of various compounds on ALDH1A3. The findings indicated that the compound exhibited a competitive inhibition profile, suggesting its potential use in developing targeted therapies for cancers where ALDH enzymes are overexpressed .
Case Study 2: Anticancer Screening
Research published in pharmacological journals has demonstrated that derivatives of furochromenes can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The structural characteristics of this compound may enhance its interaction with cellular targets involved in these pathways.
Mechanism of Action
The mechanism of action of 6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in pharmacological research .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structural uniqueness lies in its methyl-substituted furochromenone system. Key analogs and their substituent differences are summarized below:
Table 1: Structural Comparison of Furochromenone Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- The chlorophenyl derivative () has a high boiling point (554.2°C) and density (1.4 g/cm³), suggesting strong intermolecular forces due to its bulky substituent .
- Hydroxylated compounds (e.g., ) are likely more soluble in polar solvents, whereas methylated or halogenated analogs favor nonpolar environments.
DHFR Inhibition :
Biotransformation :
- 7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one () undergoes fungal hydroxylation, whereas methylated derivatives like the target compound may resist such modifications due to steric hindrance .
Biological Activity
Overview
6,9-Dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of furochromene derivatives, characterized by a unique bicyclic structure that combines elements of cyclopentane and chromene. Its molecular formula is , and it features distinct functional groups that may influence its biological interactions.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can protect cells from oxidative stress by scavenging free radicals.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains.
- Cytotoxic Effects : Investigations into its cytotoxic properties have indicated potential effectiveness against certain cancer cell lines.
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited pronounced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was comparable to established antibiotics such as ceftriaxone .
- Cytotoxicity in Cancer Research : Research on structurally related compounds has shown selective cytotoxicity against leukemia and breast cancer cells. Compounds with similar frameworks have demonstrated significant potential for further development as anticancer agents .
- Structure-Activity Relationship (SAR) : Studies have indicated that modifications in the chemical structure can significantly enhance biological activity. For instance, introducing specific functional groups has been linked to increased efficacy against microbial strains and cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, and how can purity be ensured?
- Methodological Answer : A common approach involves condensation and cyclization of substituted precursors. For example, analogous furochromenones are synthesized by reacting hydroxylamine hydrochloride (NHOH·HCl) with sodium methanoate in ethanol, followed by KOH-mediated cyclization at 70°C. Recrystallization from acetone yields high-purity crystals (melting point verification: 245–247°C) . Purity is validated via HPLC and NMR, with ≥95% purity thresholds recommended for biological assays.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use a combination of H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For instance, H NMR peaks for analogous compounds show aromatic protons at δ 6.19–7.60 ppm, while dihydrofuran protons appear at δ 3.66–4.00 ppm . X-ray crystallography can resolve stereochemistry, as demonstrated for flavone-based cycloadducts .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to dihydrofolate reductase (DHFR)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to assess interactions with DHFR’s active site. Studies on similar furopteridine derivatives reveal that electron-withdrawing substituents (e.g., cyano groups) enhance binding affinity by forming hydrogen bonds with residues like Asp27 and Leu4 . However, docking scores may not correlate linearly with experimental inhibition rates due to solvation effects .
Q. How does biotransformation by filamentous fungi modify the compound’s structure and bioactivity?
- Methodological Answer : Employ Cunninghamella elegans or Aspergillus brasiliensis in a two-step culture procedure:
Culture Setup : Incubate fungi in malt agar for 7 days, then transfer to Koch’s K1 medium with the compound (5 mg in DMSO).
Analysis : Monitor hydroxylation via HPLC; metabolites are extracted with ethyl acetate and characterized by LC-MS. For example, unactivated carbons in related coumarins undergo selective hydroxylation, producing derivatives like 7,9-dihydroxy analogs .
Q. What experimental designs resolve contradictions in DHFR-inhibitory activity data?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., pH 7.4, 37°C) using methotrexate as a positive control.
- Step 2 : Perform dose-response curves (IC determination) to account for variability in inhibition rates (e.g., 14.59–52.11% for furopteridine derivatives ).
- Step 3 : Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
